molecular formula C14H23BO2S B6148564 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1251848-80-2

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148564
CAS No.: 1251848-80-2
M. Wt: 266.2
InChI Key:
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Description

2-(5-tert-Butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a thiophene ring substituted with a tert-butyl group and a boronic ester group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-tert-butylthiophene-2-boronic acid with a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a catalyst such as palladium may be employed to enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial preparation of 5-tert-butylthiophene-2-boronic acid, followed by its conversion to the dioxaborolane derivative. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, a base such as sodium carbonate, and an organic solvent like toluene or water.

  • Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: May involve nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Production of thiophene derivatives with higher oxidation states.

  • Reduction: Generation of reduced thiophene derivatives.

  • Substitution: Creation of substituted thiophene compounds.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent for constructing diverse molecular architectures.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its use in cross-coupling reactions allows for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of new drugs. Its role in forming carbon-carbon bonds is crucial for the synthesis of drug candidates with potential therapeutic effects.

Industry: The compound is also used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the creation of materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl halide. The molecular targets and pathways involved include the activation of the boronic acid group and the subsequent cross-coupling with the halide.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids used in cross-coupling reactions, such as phenylboronic acid and vinylboronic acid.

  • Thiophene Derivatives: Other thiophene derivatives with different substituents, such as 5-methylthiophene and 5-ethylthiophene.

Uniqueness: 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bulky tert-butyl group and a boronic ester group, which enhances its stability and reactivity in cross-coupling reactions. This combination allows for the formation of highly selective and efficient carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

CAS No.

1251848-80-2

Molecular Formula

C14H23BO2S

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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